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Compound of Interest

Compound Name: 4-Methyl-2-pentanone

Cat. No.: B128772 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-2-pentanone

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 4-Methyl-2-pentanone. It is intended for

researchers, scientists, and drug development professionals who utilize spectroscopic

techniques for structural elucidation and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Methyl-2-pentanone.

¹H NMR Data
Solvent: CDCl₃ Frequency: Varies by instrument (e.g., 500 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.14 Singlet 3H -C(=O)-CH₃

2.09 Doublet 2H -C(=O)-CH₂-

1.94 Nonet 1H -CH₂-CH(CH₃)₂

0.91 Doublet 6H -CH(CH₃)₂
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¹³C NMR Data[1]
Solvent: CDCl₃ Frequency: Varies by instrument (e.g., 125 MHz)

Chemical Shift (δ) ppm Carbon Type Assignment

209.1 C C=O

52.8 CH₂ -C(=O)-CH₂-

30.0 CH₃ -C(=O)-CH₃

24.5 CH -CH₂-CH(CH₃)₂

22.5 CH₃ -CH(CH₃)₂

Infrared (IR) Spectroscopy Data
Technique: Neat (thin film)

Wavenumber (cm⁻¹) Intensity Assignment

2958 Strong C-H stretch (alkane)

2872 Medium C-H stretch (alkane)

1719 Strong C=O stretch (ketone)

1468 Medium C-H bend (CH₂, CH₃)

1367 Strong C-H bend (gem-dimethyl)

1170 Medium C-C stretch

Mass Spectrometry (MS) Data[2][3]
Technique: Electron Ionization (EI)
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m/z Relative Intensity (%)
Assignment of Fragment
Ion

100 ~15 [M]⁺ (Molecular Ion)

85 ~15 [M - CH₃]⁺

58 ~40
[CH₃C(OH)=CH₂]⁺ (McLafferty

Rearrangement)

57 ~25 [CH₃CH₂C=O]⁺ or [C₄H₉]⁺

43 100 [CH₃C=O]⁺ (Base Peak)

41 ~25 [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Methyl-2-pentanone.

Materials:

4-Methyl-2-pentanone

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

5 mm NMR tube and cap

Pasteur pipette

NMR Spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

Sample Preparation:

1. Ensure the NMR tube is clean and dry.[1]
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2. Dissolve approximately 5-20 mg of 4-Methyl-2-pentanone in 0.6-0.7 mL of CDCl₃ in a

small vial.[2][3]

3. The CDCl₃ should contain TMS as an internal standard for chemical shift referencing (δ =

0.00 ppm).[2][3]

4. Using a Pasteur pipette, transfer the solution into the NMR tube to a height of

approximately 4-5 cm.[1]

5. Cap the NMR tube securely.

Instrument Setup:

1. Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure

correct positioning.[2]

2. Insert the sample into the NMR spectrometer.

3. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[2]

4. Shim the magnetic field to optimize homogeneity and achieve sharp NMR signals.[2]

Data Acquisition (¹H NMR):

1. Set up a standard proton experiment.

2. Acquire the spectrum over a spectral width of approximately 0-12 ppm.[3]

3. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]

Data Acquisition (¹³C NMR):

1. Set up a standard proton-decoupled carbon experiment.[4]

2. Acquire the spectrum over a spectral width of approximately 0-220 ppm.[3]

3. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is

required.[3]
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Data Processing:

1. Apply a Fourier transform to the Free Induction Decay (FID).[2]

2. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.[2]

3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[2]

4. Integrate the signals in the ¹H NMR spectrum.

5. Process the ¹³C NMR spectrum and identify the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of neat 4-Methyl-2-pentanone.

Materials:

4-Methyl-2-pentanone

FTIR Spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates[5]

Pasteur pipette

Acetone and Kimwipes for cleaning

Procedure:

Background Spectrum:

1. Ensure the sample compartment of the FTIR spectrometer is empty.

2. Collect a background spectrum. This will subtract signals from atmospheric CO₂ and H₂O.

[6]

Sample Preparation:
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1. Clean two salt plates with a small amount of acetone and wipe them dry with a Kimwipe.

Handle the plates by their edges to avoid transferring moisture.[5]

2. Using a Pasteur pipette, place one drop of liquid 4-Methyl-2-pentanone onto the surface

of one salt plate.[5]

3. Place the second salt plate on top, gently spreading the liquid into a thin, uniform film

between the plates.[5]

Data Acquisition:

1. Place the salt plate sandwich in the sample holder of the FTIR spectrometer.

2. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[7]

3. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[2]

Data Processing and Cleanup:

1. The instrument software will automatically ratio the sample spectrum against the

background spectrum.

2. Label the significant absorption peaks in the spectrum.

3. Clean the salt plates thoroughly with acetone and return them to a desiccator for storage.

[6]

Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of 4-Methyl-2-pentanone.

Materials:

4-Methyl-2-pentanone

Gas Chromatograph-Mass Spectrometer (GC-MS)

Microsyringe
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Appropriate solvent (e.g., dichloromethane or pentane)

Procedure:

Sample Preparation:

1. Prepare a dilute solution of 4-Methyl-2-pentanone in a volatile solvent like pentane.

Instrument Setup (GC-MS):

1. Set the GC oven temperature program. A typical program might start at 60°C and ramp up

to 240°C at 3°C/min.[8]

2. Set the injector temperature to 250°C.[8]

3. Use helium as the carrier gas.[8]

4. For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at 70 eV.[9]

5. Set the ion source temperature to 200°C.[8]

Data Acquisition:

1. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.[8]

2. The compound will travel through the GC column, be separated from the solvent, and then

enter the mass spectrometer.

3. The mass spectrometer will acquire mass spectra across the GC peak corresponding to 4-
Methyl-2-pentanone.

Data Processing:

1. Identify the peak corresponding to 4-Methyl-2-pentanone in the total ion chromatogram.

2. Obtain the mass spectrum for that peak.

3. Identify the molecular ion (M⁺) and major fragment ions.
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4. Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 4-Methyl-
2-pentanone using the described spectroscopic techniques.

Structural Elucidation of 4-Methyl-2-pentanone
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Caption: Workflow for determining the structure of 4-Methyl-2-pentanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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